N-({6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N-ethylethanamine
Description
N-({6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N-ethylethanamine is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a valuable candidate for various scientific research applications.
Properties
IUPAC Name |
N-[[6-[(4-chlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-N-ethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5OS/c1-3-20(4-2)9-13-17-18-15-21(13)19-14(23-15)10-22-12-7-5-11(16)6-8-12/h5-8H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMXAIGSTGCKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-({6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N-ethylethanamine typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the 1,3,4-thiadiazole ring. The final step involves the cyclization of the thiadiazole with an appropriate triazole precursor under acidic conditions . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
N-({6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N-ethylethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant antimicrobial activity, making it useful in the development of new antibiotics.
Medicine: Due to its anti-inflammatory and analgesic properties, it is being studied for potential use in pain management and inflammatory diseases.
Mechanism of Action
The mechanism of action of N-({6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N-ethylethanamine involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which are involved in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazoles and triazolothiadiazines. Compared to these compounds, N-({6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N-ethylethanamine exhibits unique properties due to the presence of the chlorophenoxy group, which enhances its antimicrobial and anti-inflammatory activities. Other similar compounds include:
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
- 1,3,4-Oxadiazoles
- Benzothiazoles
Biological Activity
N-({6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N-ethylethanamine is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole-thiadiazole moiety and an ethylamine group. The presence of the chlorophenoxy group enhances its potential interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazolo[3,4-b]-1,2,4-thiadiazoles exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds similar to this compound have shown potent activity against various cancer cell lines. A study reported that certain derivatives inhibited the growth of human colorectal cancer cells (HT-29) with IC50 values around 5 μM .
- Mechanism of Action : Molecular docking studies suggested that these compounds bind effectively to the ATP binding site of kinases like Akt1 and Akt2, inhibiting their phosphorylation and thereby affecting cancer cell proliferation .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Bacterial Inhibition : Preliminary studies have indicated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. However, its efficacy against Gram-negative bacteria remains limited .
- Antifungal Activity : The antifungal properties were found to be weak against Candida albicans, indicating a need for further optimization of the compound for enhanced antimicrobial efficacy .
Anti-inflammatory Effects
This compound has also been linked to anti-inflammatory activities:
- Comparative Studies : When tested alongside traditional anti-inflammatory drugs like ibuprofen, certain derivatives displayed reduced ulcerogenic effects while maintaining anti-inflammatory efficacy .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Anticancer Properties : A derivative was tested in vivo using SCID mice with HT-29 xenografts. Results showed significant tumor reduction compared to controls .
- Antimicrobial Research : A series of triazole-thiadiazole derivatives were synthesized and evaluated for their antibacterial activities. The most potent compounds demonstrated effective inhibition against both Staphylococcus aureus and Escherichia coli at concentrations below 100 µg/mL .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and what critical parameters influence yield?
The synthesis typically involves multi-step reactions, starting with the preparation of the triazolo-thiadiazole core. Key steps include:
- Cyclization of precursors (e.g., 1,2,4-triazole-5-thiol derivatives) with aldehydes or halides under basic conditions (e.g., K₂CO₃ in ethanol) .
- Introduction of the 4-chlorophenoxymethyl group via nucleophilic substitution or coupling reactions . Critical parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (60–80°C for cyclization), and catalyst use (e.g., CuI for cross-coupling) . Yields range from 65–85%, depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. Which spectroscopic and chromatographic methods are essential for confirming structure and purity?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and regioselectivity of the triazolo-thiadiazole core .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular formula .
- X-ray Crystallography: For unambiguous structural determination, particularly to resolve isomeric forms .
- HPLC: Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance regioselectivity during triazolo-thiadiazole core formation?
- Solvent Screening: Use solvents with varying polarity (e.g., ethanol vs. acetonitrile) to favor specific cyclization pathways .
- Catalytic Additives: Introduce Lewis acids (e.g., ZnCl₂) to stabilize transition states and reduce byproducts .
- Microwave-Assisted Synthesis: Reduce reaction time (from hours to minutes) while improving yield and regioselectivity .
- In Situ Monitoring: Employ TLC or inline FTIR to track intermediate formation and adjust conditions dynamically .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for triazolo-thiadiazole derivatives?
- Metabolite Profiling: Use LC-MS to identify active metabolites that may explain enhanced in vivo efficacy .
- Solubility Optimization: Modify substituents (e.g., replacing chlorophenyl with methoxy groups) to improve bioavailability .
- Target Engagement Studies: Employ fluorescence polarization assays to confirm direct binding to purported targets (e.g., kinase enzymes) .
- Species-Specific Metabolism: Compare metabolic stability in human vs. animal liver microsomes to contextualize efficacy gaps .
Q. How can computational methods predict pharmacokinetic properties of this compound?
- Molecular Dynamics (MD) Simulations: Model membrane permeability and blood-brain barrier penetration based on logP values and polar surface area .
- Docking Studies: Predict binding affinity to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .
- QSAR Models: Corrogate substituent effects (e.g., electron-withdrawing groups at the 6-position) with clearance rates .
- Physiologically Based Pharmacokinetic (PBPK) Modeling: Simulate absorption/distribution profiles using software like GastroPlus® .
Data Contradiction Analysis
Q. How should discrepancies in reported biological activities of structurally similar analogs be addressed?
- Structural Reanalysis: Verify reported structures via independent synthesis and X-ray crystallography to rule out isomerism or impurities .
- Assay Standardization: Re-test compounds under uniform conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis: Use systematic reviews to identify trends (e.g., substituents at the 3-position correlate with antimicrobial activity) .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Triazolo-Thiadiazole Synthesis
| Parameter | Optimal Range | Impact on Yield/Selectivity | Evidence Source |
|---|---|---|---|
| Solvent | Ethanol/DMF (1:1) | Enhances cyclization rate | |
| Temperature | 70–80°C | Minimizes side reactions | |
| Catalyst | CuI (5 mol%) | Improves cross-coupling | |
| Reaction Time | 6–8 hours | Balances completion vs. degradation |
Q. Table 2. Comparative Biological Activity of Analogous Derivatives
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
